molecular formula C7H6F2O2S B13297625 2,2-Difluoro-2-(2-methylthiophen-3-yl)acetic acid

2,2-Difluoro-2-(2-methylthiophen-3-yl)acetic acid

Cat. No.: B13297625
M. Wt: 192.19 g/mol
InChI Key: YPPWZCXZTRDSKO-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2-methylthiophen-3-yl)acetic acid is an organic compound that belongs to the class of acetic acids It is characterized by the presence of two fluorine atoms and a thiophene ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(2-methylthiophen-3-yl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid structure. One common method is the reaction of 2-methylthiophene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(2-methylthiophen-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

2,2-Difluoro-2-(2-methylthiophen-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(2-methylthiophen-3-yl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. This compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(5-methylthiophen-3-yl)acetic acid
  • 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid

Uniqueness

2,2-Difluoro-2-(2-methylthiophen-3-yl)acetic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of two fluorine atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C7H6F2O2S

Molecular Weight

192.19 g/mol

IUPAC Name

2,2-difluoro-2-(2-methylthiophen-3-yl)acetic acid

InChI

InChI=1S/C7H6F2O2S/c1-4-5(2-3-12-4)7(8,9)6(10)11/h2-3H,1H3,(H,10,11)

InChI Key

YPPWZCXZTRDSKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C(C(=O)O)(F)F

Origin of Product

United States

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